molecular formula C6H7ClN2O3S B1605760 3,5-Diamino-4-chlorobenzene sulfonic acid CAS No. 7057-68-3

3,5-Diamino-4-chlorobenzene sulfonic acid

Cat. No.: B1605760
CAS No.: 7057-68-3
M. Wt: 222.65 g/mol
InChI Key: PIJNMVNHBRSTEJ-UHFFFAOYSA-N
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Description

3,5-Diamino-4-chlorobenzene sulfonic acid is an organosulfur compound with the molecular formula C6H7ClN2O3S and a molecular weight of 222.649 g/mol . This compound is characterized by the presence of a benzenesulfonic acid group substituted with amino and chloro groups at specific positions on the benzene ring. It is a chiral molecule and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3,5-diamino-4-chloro- typically involves the sulfonation of benzene followed by the introduction of amino and chloro substituents. One common method involves the reaction of benzene with concentrated sulfuric acid to form benzenesulfonic acid. This intermediate is then subjected to nitration and reduction reactions to introduce the amino groups at the 3 and 5 positions. Finally, chlorination is carried out to introduce the chloro group at the 4 position .

Industrial Production Methods

Industrial production of benzenesulfonic acid, 3,5-diamino-4-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are common practices in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-4-chlorobenzene sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzenes, and other functionalized aromatic compounds .

Scientific Research Applications

3,5-Diamino-4-chlorobenzene sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3,5-diamino-4-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of amino and chloro groups allows it to form strong interactions with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diamino-4-chlorobenzene sulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for versatile reactivity and a wide range of applications in various fields .

Properties

CAS No.

7057-68-3

Molecular Formula

C6H7ClN2O3S

Molecular Weight

222.65 g/mol

IUPAC Name

3,5-diamino-4-chlorobenzenesulfonic acid

InChI

InChI=1S/C6H7ClN2O3S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,8-9H2,(H,10,11,12)

InChI Key

PIJNMVNHBRSTEJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)Cl)N)S(=O)(=O)O

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)N)S(=O)(=O)O

Key on ui other cas no.

7057-68-3

Origin of Product

United States

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